molecular formula C16H19NO2 B2839155 Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate CAS No. 93027-28-2

Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Cat. No.: B2839155
CAS No.: 93027-28-2
M. Wt: 257.333
InChI Key: WORRAXWBPRPPRC-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has several scientific research applications:

Future Directions

The future directions for “Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” and similar compounds could involve further exploration of their biological activity. Given their broad spectrum of biological activity, these compounds could be potential candidates for drug development .

Preparation Methods

The synthesis of Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of 1-ketotetrahydrocarbazole. Subsequent steps, including Wolff–Kishner reduction and aromatization, yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .

Comparison with Similar Compounds

Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-19-16(18)12-6-4-5-11-13-9-10(2)7-8-14(13)17-15(11)12/h7-9,12,17H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORRAXWBPRPPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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